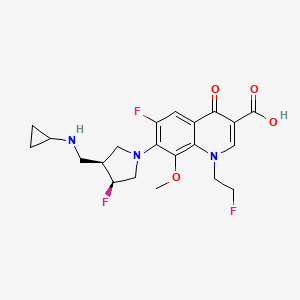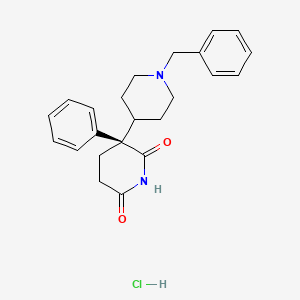
Levetimide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levetimide HCl is a radiotracer.
科学的研究の応用
Neuroprotective Effects and Mechanism of Action
Levetiracetam hydrochloride has been extensively studied for its neuroprotective effects and unique mechanisms of action, especially in the context of epilepsy and other neurological disorders. It binds to the synaptic vesicle protein 2A (SV2A), and this interaction is thought to be crucial for its antiepileptic and neuroprotective effects. Unlike other antiepileptic drugs (AEDs), levetiracetam displays a unique profile, being effective in chronic models of epilepsy and showing different mechanisms of action based on whether it is administered acutely or chronically. It has also been noted for its potential in reversing synaptic deficits induced by overexpression of SV2A, hinting at a modulatory role in synaptic transmission and neurotransmitter release (Surges et al., 2008) (Nowack et al., 2011).
Influence on Glutamate and Other Neurotransmitter Systems
Studies have shown that levetiracetam hydrochloride can inhibit glutamate transmission, specifically through presynaptic P/Q-type calcium channels in the dentate gyrus of the hippocampus, a brain area critical in regulating seizure activities. This suggests a potential mechanism of action in mitigating excitatory neurotransmission, which is a key factor in the development of seizures. Moreover, levetiracetam's influence extends to other neurotransmitter systems, including GABAergic, opioidergic, 5-HTergic (serotonergic), and adrenergic systems, indicating a broad-spectrum effect on brain neurotransmission (Lee et al., 2009) (Micov et al., 2010).
特性
CAS番号 |
21888-97-1 |
|---|---|
製品名 |
Levetimide hydrochloride |
分子式 |
C23H27ClN2O2 |
分子量 |
398.93 |
IUPAC名 |
(R)-1'-benzyl-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m0./s1 |
InChIキー |
XSOOSXRNMDUWEM-BQAIUKQQSA-N |
SMILES |
O=C(NC1=O)CC[C@]1(c2ccccc2)C(CC3)CCN3Cc4ccccc4.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Levetimide hydrochloride; Levetimide HCl; Benzetimide hydrochloride, (R)-; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)
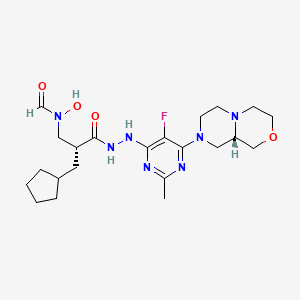
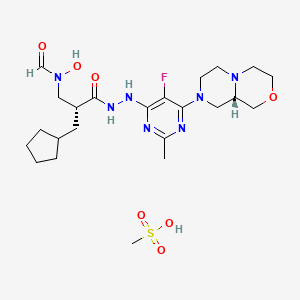
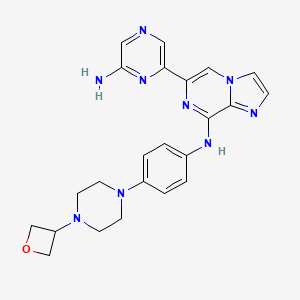
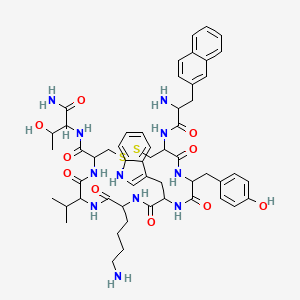
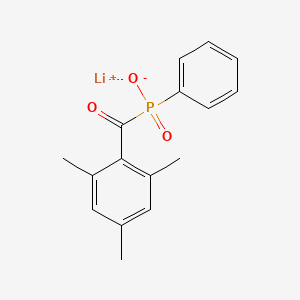
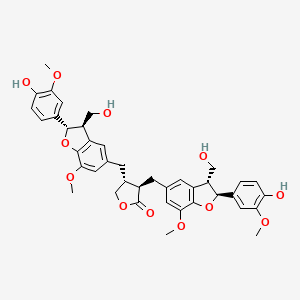
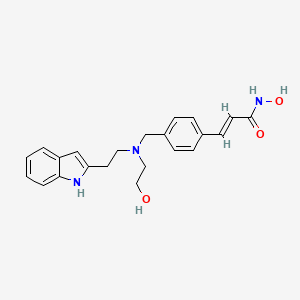
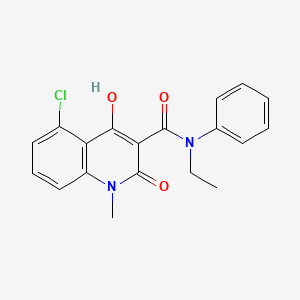
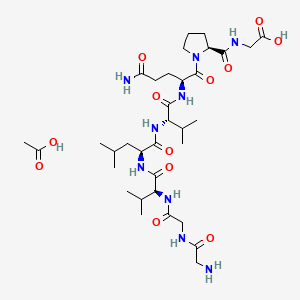
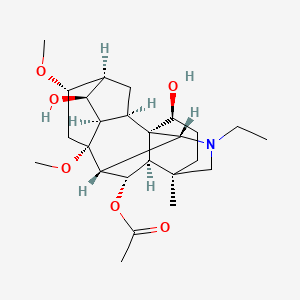
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
